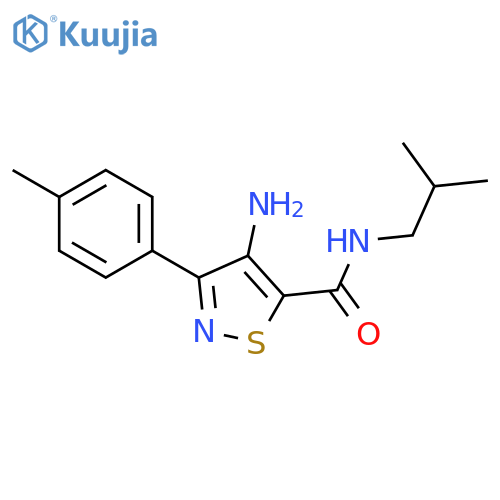Cas no 1286720-43-1 (4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide)

1286720-43-1 structure
商品名:4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide
CAS番号:1286720-43-1
MF:C15H19N3OS
メガワット:289.39586186409
CID:6567249
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide
-
- インチ: 1S/C15H19N3OS/c1-9(2)8-17-15(19)14-12(16)13(18-20-14)11-6-4-10(3)5-7-11/h4-7,9H,8,16H2,1-3H3,(H,17,19)
- InChIKey: UJLHGYUQBJJFEL-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCC(C)C)=O)=C(N)C(C2=CC=C(C)C=C2)=N1
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-4770-1mg |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide |
1286720-43-1 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4770-2μmol |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide |
1286720-43-1 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
| Life Chemicals | F3407-4770-2mg |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide |
1286720-43-1 | 90%+ | 2mg |
$59.0 | 2023-05-22 |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
1286720-43-1 (4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide) 関連製品
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
